molecular formula C22H26N2O B14123765 10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one

Katalognummer: B14123765
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: FZHDBNWSTJYELY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolidine ring attached to a pentyl chain, which is further connected to an acridinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one typically involves the following steps:

    Formation of the Acridinone Core: The acridinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Attachment of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using suitable alkyl halides or alcohols.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where the pyrrolidine acts as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced acridinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acridinone core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential therapeutic applications due to its biological activity, such as anticancer or antimicrobial properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one would depend on its specific biological activity. Generally, acridine derivatives can intercalate into DNA, inhibit enzymes, or interact with specific receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acridine: The parent compound of acridine derivatives, known for its intercalating properties.

    Acridinone: A closely related compound with similar structural features.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which may exhibit similar biological activities.

Uniqueness

10-(5-(Pyrrolidin-1-yl)pentyl)acridin-9(10H)-one is unique due to the combination of the acridinone core and the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other acridine or pyrrolidine derivatives.

Eigenschaften

Molekularformel

C22H26N2O

Molekulargewicht

334.5 g/mol

IUPAC-Name

10-(5-pyrrolidin-1-ylpentyl)acridin-9-one

InChI

InChI=1S/C22H26N2O/c25-22-18-10-2-4-12-20(18)24(21-13-5-3-11-19(21)22)17-7-1-6-14-23-15-8-9-16-23/h2-5,10-13H,1,6-9,14-17H2

InChI-Schlüssel

FZHDBNWSTJYELY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.